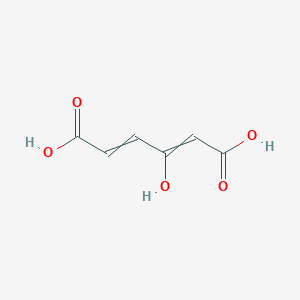
3-Hydroxyhexa-2,4-dienedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyhexa-2,4-dienedioic acid is an organic compound with the molecular formula C6H6O5. It is a hexadienedioic acid derivative, characterized by the presence of hydroxyl and carboxyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxyhexa-2,4-dienedioic acid can be synthesized through various methods. One common approach involves the directed Heck-decarboxylate coupling reaction, which utilizes dienedioic acid as a building block. This method is known for its broad substrate scope, good functional group tolerance, and the ability to introduce different moieties to both sides of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyhexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds and carboxyl groups can be reduced under appropriate conditions.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acid chlorides and alcohols are typical reagents for esterification reactions.
Major Products Formed
Oxidation: Formation of keto acids or aldehydes.
Reduction: Formation of diols or alcohols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
3-Hydroxyhexa-2,4-dienedioic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polyenes and other complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxyhexa-2,4-dienedioic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. The compound’s ability to undergo directed Heck-decarboxylate coupling highlights its potential in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-cis,cis-muconic acid: Another hexadienedioic acid derivative with similar structural features.
2,4-Hexadienedioic acid: Lacks the hydroxyl group present in 3-Hydroxyhexa-2,4-dienedioic acid.
Uniqueness
This compound is unique due to its specific combination of hydroxyl and carboxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
113516-58-8 |
|---|---|
Molecular Formula |
C6H6O5 |
Molecular Weight |
158.11 g/mol |
IUPAC Name |
3-hydroxyhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H6O5/c7-4(3-6(10)11)1-2-5(8)9/h1-3,7H,(H,8,9)(H,10,11) |
InChI Key |
DLKZGMNZEDNHKO-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC(=O)O)C(=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















